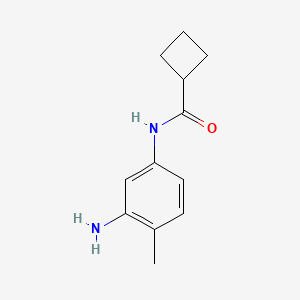

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

CAS No.: 1016506-34-5

Cat. No.: VC2289283

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016506-34-5 |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | N-(3-amino-4-methylphenyl)cyclobutanecarboxamide |

| Standard InChI | InChI=1S/C12H16N2O/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) |

| Standard InChI Key | SBQRYEAQTVBICJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2CCC2)N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2CCC2)N |

Introduction

Chemical Properties and Identification

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is characterized by specific chemical and physical properties that determine its behavior in biological systems and chemical reactions. The compound possesses a cyclobutane ring connected to a 3-amino-4-methylphenyl group through an amide linkage, giving it distinctive structural features that contribute to its potential applications in pharmaceutical research.

Basic Chemical Information

The compound is identified through several standardized chemical identifiers and properties as outlined in the table below:

| Property | Value |

|---|---|

| CAS Number | 1016506-34-5 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | N-(3-amino-4-methylphenyl)cyclobutanecarboxamide |

| PubChem Compound ID | 24692259 |

The compound features an amino group and a methyl substituent on the phenyl ring, which influence its electronic properties and potential interactions with biological targets.

Structural Identifiers

For computational and database purposes, the compound is represented by several structural identifiers:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C12H16N2O/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) |

| Standard InChIKey | SBQRYEAQTVBICJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2CCC2)N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2CCC2)N |

These identifiers provide standardized representations of the compound's molecular structure, enabling precise identification and retrieval from chemical databases and research literature.

Synthesis and Preparation Methods

The synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide involves specific chemical reactions and purification techniques to obtain the desired compound with high purity and yield.

Standard Synthetic Route

The primary synthetic pathway for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide typically involves an amide coupling reaction between 3-amino-4-methylaniline and cyclobutanecarboxylic acid. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

The reaction can be represented as follows:

3-amino-4-methylaniline + cyclobutanecarboxylic acid → N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

The reaction typically proceeds under mild conditions, with the coupling agent activating the carboxylic acid for nucleophilic attack by the amine group of the aniline derivative.

Purification Techniques

After the synthesis, the crude product requires purification to obtain N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide with high purity. Common purification methods include:

-

Recrystallization from appropriate solvents

-

Column chromatography using silica gel as the stationary phase

-

Preparative HPLC for high-purity requirements

The choice of purification method depends on the scale of synthesis and the required purity level for the intended application.

Alternative Synthetic Approaches

While direct amide coupling is the most common approach, alternative synthetic routes may be explored for optimizing yield or addressing specific challenges. For related compounds like N-(3-amino-4-methylphenyl)acetamide, reduction of the corresponding nitro compound using palladium-carbon catalyst under hydrogen atmosphere has been reported . This approach might be adaptable for the synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, potentially starting from N-(4-methyl-3-nitrophenyl)cyclobutanecarboxamide.

Structural Characteristics and Analysis

The molecular structure of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide features several key elements that influence its chemical behavior and potential biological activities.

Key Structural Features

The compound contains three main structural components:

-

A cyclobutane ring (four-membered carbocyclic ring)

-

An amide linkage (-CONH-)

-

A 3-amino-4-methylphenyl group

The cyclobutane ring contributes to the compound's conformational rigidity, which can be significant for receptor binding specificity. The amide linkage serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The 3-amino-4-methylphenyl moiety provides additional functionality through the amino group (-NH₂) and the methyl substituent, which can influence electronic distribution and lipophilicity.

Conformational Analysis

The cyclobutane ring in N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide typically adopts a puckered conformation to minimize ring strain. This conformational aspect may influence the orientation of the amide group and consequently affect the compound's interaction with biological targets. The amide bond itself exhibits partial double-bond character, restricting rotation and potentially limiting the conformational flexibility of the molecule.

Comparison with Similar Compounds

Understanding the structural relationships between N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide and similar compounds provides valuable insights into structure-activity relationships and potential optimization strategies.

Comparison with Halogenated Analogs

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide can be compared with halogenated analogs such as N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide and N-(3-Amino-4-chlorophenyl)cyclobutanecarboxamide. The methyl group in the target compound imparts different electronic and steric properties compared to the halogen substituents in these analogs, potentially affecting binding affinity and biological activity.

Comparison with Ring-Modified Analogs

A structurally similar compound is N-(3-amino-4-methylphenyl)cyclopropanecarboxamide, which features a three-membered cyclopropane ring instead of the four-membered cyclobutane ring. The smaller ring size in the cyclopropane analog results in different bond angles and conformational properties, which may influence biological activity and receptor binding .

Another related compound is N-(3-amino-4-methylphenyl)-2-cyclobutylacetamide, which contains a cyclobutyl group separated from the carbonyl by a methylene group, creating a more flexible structure compared to the direct cyclobutanecarboxamide .

Comparative Properties Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide | C₁₂H₁₆N₂O | 204.27 | Reference compound |

| N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | C₁₁H₁₄N₂O | 190.11 | Three-membered ring instead of four-membered ring |

| N-(3-amino-4-methylphenyl)-2-cyclobutylacetamide | C₁₃H₁₈N₂O | 218.29 | Additional methylene between cyclobutane and carbonyl |

| N-(3-formylphenyl)cyclobutanecarboxamide | C₁₂H₁₃NO₂ | 203.24 | Formyl group instead of amino-methyl groups |

These structural variations provide opportunities for exploring structure-activity relationships and optimizing properties for specific applications .

Current Research and Future Directions

Research on N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide continues to evolve, with several promising directions for future investigation.

Synthesis Optimization

Future research efforts may focus on optimizing the synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide to improve yield, reduce costs, and develop environmentally friendly procedures. This may involve exploring alternative coupling agents, catalysts, or reaction conditions to enhance the efficiency of the amide bond formation.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies represent an important area for future research. By systematically modifying the structure of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide and evaluating the biological activities of the resulting analogs, researchers can identify key structural features that contribute to specific activities and guide the design of optimized compounds.

Preclinical Investigation

Investigating the efficacy of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide in preclinical models represents a critical step in assessing its potential therapeutic applications. This includes evaluating pharmacokinetic properties, toxicity profiles, and efficacy in relevant disease models.

Development as a Building Block

The compound's potential as a building block for the synthesis of more complex therapeutic agents warrants further exploration. Its distinctive structural features and functional groups provide opportunities for further derivatization and incorporation into larger molecular structures with enhanced pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume